Cas no 2033170-10-2 ((2R)-1-amino-3-fluoropropan-2-ol)

(2R)-1-Amino-3-fluoropropan-2-ol is a chiral fluorinated amino alcohol with significant utility in pharmaceutical and synthetic chemistry. Its stereospecific (R)-configuration and fluorine substitution enhance its role as a versatile building block for bioactive compounds, particularly in the development of enzyme inhibitors and receptor modulators. The presence of both amino and hydroxyl functional groups allows for selective derivatization, facilitating the synthesis of complex molecular architectures. The fluorine atom contributes to improved metabolic stability and binding affinity in target molecules. This compound is particularly valued for its high purity and consistent performance in asymmetric synthesis, making it a reliable choice for research and industrial applications requiring precise stereochemical control.
(2R)-1-amino-3-fluoropropan-2-ol structure
2033170-10-2 structure
Product Name:(2R)-1-amino-3-fluoropropan-2-ol
CAS No:2033170-10-2
MF:C3H8FNO
MW:93.1001243591309
CID:6164015
PubChem ID:124537725
Update Time:2025-10-19

(2R)-1-amino-3-fluoropropan-2-ol Chemical and Physical Properties

Names and Identifiers

    • (2R)-1-amino-3-fluoropropan-2-ol
    • EN300-1822080
    • 2033170-10-2
    • (R)-1-Amino-3-fluoropropan-2-ol
    • Inchi: 1S/C3H8FNO/c4-1-3(6)2-5/h3,6H,1-2,5H2/t3-/m0/s1
    • InChI Key: YNYGCUBTRXYATN-VKHMYHEASA-N
    • SMILES: FC[C@@H](CN)O

Computed Properties

  • Exact Mass: 93.058992041g/mol
  • Monoisotopic Mass: 93.058992041g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 6
  • Rotatable Bond Count: 2
  • Complexity: 34
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -1
  • Topological Polar Surface Area: 46.2Ų

(2R)-1-amino-3-fluoropropan-2-ol Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1822080-0.05g
(2R)-1-amino-3-fluoropropan-2-ol
2033170-10-2
0.05g
$888.0 2023-09-19
Enamine
EN300-1822080-0.1g
(2R)-1-amino-3-fluoropropan-2-ol
2033170-10-2
0.1g
$930.0 2023-09-19
Enamine
EN300-1822080-0.25g
(2R)-1-amino-3-fluoropropan-2-ol
2033170-10-2
0.25g
$972.0 2023-09-19
Enamine
EN300-1822080-0.5g
(2R)-1-amino-3-fluoropropan-2-ol
2033170-10-2
0.5g
$1014.0 2023-09-19
Enamine
EN300-1822080-1.0g
(2R)-1-amino-3-fluoropropan-2-ol
2033170-10-2
1g
$1785.0 2023-05-23
Enamine
EN300-1822080-2.5g
(2R)-1-amino-3-fluoropropan-2-ol
2033170-10-2
2.5g
$2071.0 2023-09-19
Enamine
EN300-1822080-5.0g
(2R)-1-amino-3-fluoropropan-2-ol
2033170-10-2
5g
$5179.0 2023-05-23
Enamine
EN300-1822080-10.0g
(2R)-1-amino-3-fluoropropan-2-ol
2033170-10-2
10g
$7681.0 2023-05-23
Enamine
EN300-1822080-1g
(2R)-1-amino-3-fluoropropan-2-ol
2033170-10-2
1g
$1057.0 2023-09-19
Enamine
EN300-1822080-5g
(2R)-1-amino-3-fluoropropan-2-ol
2033170-10-2
5g
$3065.0 2023-09-19

Additional information on (2R)-1-amino-3-fluoropropan-2-ol

(2R)-1-Amino-3-fluoropropan-2-ol: A Comprehensive Overview

The compound (2R)-1-amino-3-fluoropropan-2-ol, with the CAS number 2033170-10-2, is a structurally unique organic molecule that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound is characterized by its chiral center at the second carbon atom, which imparts it with distinct stereochemical properties. The presence of an amino group (-NH₂) and a hydroxyl group (-OH) along with a fluorine atom introduces a rich array of functional groups, making it versatile for various applications.

Recent studies have highlighted the potential of (2R)-1-amino-3-fluoropropan-2-ol as a key intermediate in the synthesis of bioactive compounds. Its amino group facilitates the formation of peptide bonds, while the hydroxyl group enables participation in hydrogen bonding, which is crucial for molecular recognition in biological systems. The fluorine atom, known for its electronegativity and ability to modulate physical properties such as solubility and lipophilicity, further enhances its utility in drug design.

The synthesis of (2R)-1-amino-3-fluoropropan-2-ol typically involves multi-step processes that emphasize stereocontrol to achieve the desired (R)-configuration at the chiral center. One common approach employs asymmetric catalysis using chiral catalysts, ensuring high enantiomeric excess (ee) in the product. This method not only guarantees the correct stereochemistry but also aligns with green chemistry principles by minimizing waste and improving efficiency.

In terms of applications, (2R)-1-amino-3-fluoropropan-2-ol has shown promise in the development of novel therapeutic agents. For instance, its role as a building block in peptide synthesis has been explored in recent research, where it contributes to the construction of bioactive peptides with potential anti-inflammatory and anticancer properties. Additionally, its ability to form stable complexes through hydrogen bonding makes it a valuable component in supramolecular chemistry.

The physical properties of (2R)-1-amino-3-fluoropropan-2-ol are also worth noting. Its melting point and boiling point are influenced by the interplay between its functional groups and molecular weight. The compound exhibits moderate solubility in polar solvents due to the hydrophilic nature of its amino and hydroxyl groups, while its fluorine atom imparts some degree of lipophilicity, making it suitable for applications that require a balance between hydrophilic and lipophilic properties.

From a safety standpoint, handling (2R)-1-amino-3-fluoropropan-2-ol requires adherence to standard laboratory protocols to ensure minimal exposure risks. Its toxicity profile has been studied in preclinical models, with findings indicating low acute toxicity when administered at moderate doses. However, long-term exposure studies are still underway to fully understand its potential health implications.

In conclusion, (2R)-1-amino-3-fluoropropan-2

Recommended suppliers
Handan Zechi Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
NewCan Biotech Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
NewCan Biotech Limited
Inner Mongolia Xinhong Biological Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Inner Mongolia Xinhong Biological Technology Co., Ltd
Shanghai Joy Biotech Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Joy Biotech Ltd